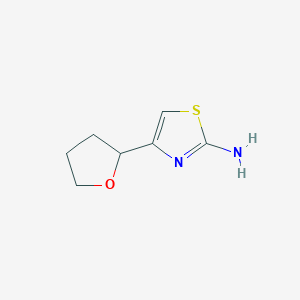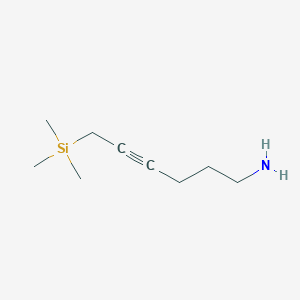
3,4-difluoro-N'-hydroxybenzene-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N’-hydroxybenzene-1-carboximidamide: is a chemical compound with the molecular formula C7H6F2N2O . It is characterized by the presence of two fluorine atoms at the 3 and 4 positions on the benzene ring, a hydroxy group attached to the nitrogen of the carboximidamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N’-hydroxybenzene-1-carboximidamide typically involves the reaction of 3,4-difluorobenzonitrile with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the carboximidamide group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,4-difluoro-N’-hydroxybenzene-1-carboximidamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the carboximidamide group.
Substitution: It can participate in substitution reactions, where the fluorine atoms or the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: 3,4-difluoro-N’-hydroxybenzene-1-carboximidamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and chemical processes .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe or a tool in biochemical assays to investigate enzyme activities or protein functions .
Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. It may exhibit pharmacological activities that could be harnessed for therapeutic purposes .
Industry: In the industrial sector, 3,4-difluoro-N’-hydroxybenzene-1-carboximidamide is used in the production of specialty chemicals and advanced materials. Its applications range from the manufacture of polymers to the development of new catalysts .
Mecanismo De Acción
The mechanism of action of 3,4-difluoro-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy group and the carboximidamide moiety play crucial roles in binding to enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparación Con Compuestos Similares
- 2,4-difluoro-N’-hydroxybenzene-1-carboximidamide
- 2-bromo-3,4-difluoro-N’-hydroxybenzene-1-carboximidamide
Comparison: Compared to its analogs, 3,4-difluoro-N’-hydroxybenzene-1-carboximidamide is unique due to the specific positioning of the fluorine atoms on the benzene ring. This structural difference can influence its reactivity, binding affinity, and overall chemical behavior. The presence of the hydroxy group also adds to its distinct properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H6F2N2O |
|---|---|
Peso molecular |
172.13 g/mol |
Nombre IUPAC |
3,4-difluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) |
Clave InChI |
OGCLGUHODKKLSH-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C(=N\O)/N)F)F |
SMILES canónico |
C1=CC(=C(C=C1C(=NO)N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11913225.png)



![2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B11913267.png)




![2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11913304.png)




